molecular formula C35H26N6Na2O10S3 B096862 C.I. Acid Orange 63 CAS No. 15792-50-4

C.I. Acid Orange 63

Cat. No. B096862
CAS RN: 15792-50-4
M. Wt: 832.8 g/mol
InChI Key: ZHWICICYHQPKAD-UHFFFAOYSA-L
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Description

C.I. Acid Orange 63, also known as Printing Yellow PR or Yellow R, is an orange powder that is soluble in water . It belongs to the double azo class of dyes . The molecular formula of C.I. Acid Orange 63 is C35H26N6Na2O10S3 and it has a molecular weight of 832.79 . It is mainly used for dyeing and printing wool, silk, and blended fabrics .


Synthesis Analysis

The manufacturing process of C.I. Acid Orange 63 involves the double nitration of 2-Amino-5-(4-aminophenyl)benzenesulfonic acid, which is then coupled with 4-(3-Methyl-5-oxo-4,5-dihydropyrazol-1-yl)benzenesulfonic acid and phenol . The hydroxyl phenol is then esterified using 4-Methylbenzene-1-sulfonyl chloride .


Molecular Structure Analysis

The molecular structure of C.I. Acid Orange 63 is complex, consisting of a large number of carbon, hydrogen, nitrogen, sodium, oxygen, and sulfur atoms . The exact structure can be determined using advanced analytical techniques such as spectroscopy.


Physical And Chemical Properties Analysis

C.I. Acid Orange 63 is an orange powder that is soluble in water . When added to sulfuric acid, it turns red and precipitates, but this precipitation disappears upon dilution, resulting in an old yellow color . In nitric acid, the dye turns orange . The aqueous solution of the dye is orange, but it turns dark when hydrochloric acid or sodium hydroxide is added .

Scientific Research Applications

Biological Treatment in Oxygen-Limited Conditions

C.I. Acid Orange 7 (AO7), a close relative of C.I. Acid Orange 63, has been studied for its mineralization in oxygen-limited conditions using granular activated carbon-biofilm configured sequencing batch reactor (SBCR). This biological process achieved nearly complete mineralization of AO7 without external carbon sources, highlighting potential applications in wastewater treatment (Ong et al., 2008).

Ultrasound Enhanced Ozonation

Research on C.I. Acid Orange 7 demonstrated the effectiveness of ultrasound enhanced ozonation for dye degradation. The study analyzed variables such as power density, gas flow rate, and initial pH, finding that the decolorization rate increased with power density and gas flow rate. This suggests potential applications in enhancing wastewater treatment processes (Zhang et al., 2008).

Advanced Fenton Process with Ultrasonic Irradiation

The advanced Fenton process, coupled with ultrasonic irradiation, was investigated for the degradation of C.I. Acid Orange 7. This method showed increased decolorization rates with higher hydrogen peroxide concentration and power density, indicating a promising approach for dye degradation in industrial wastewater (Zhang et al., 2009).

Photolytic Degradation Using UV and Hydrogen Peroxide

A study explored the photolytic degradation of C.I. Acid Orange 7 azo dye using a combination of UV light and hydrogen peroxide. This approach showed potential in dye mineralization with low electrical energy consumption, suggesting its applicability in eco-friendly wastewater treatment (Aleboyeh et al., 2008).

Electrolytic Treatment in Three-Dimensional Electrode Reactor

Electrolytic treatment of C.I. Acid Orange 7 in a three-dimensional electrode reactor was studied, showing significant reduction in chemical oxygen demand (COD) and total organic carbon (TOC), as well as complete decolorization. This method could be valuable in treating wastewater containing azo dyes (Xu et al., 2008).

Electrochemical Decolorization with Sodium Chloride

Research on the electrochemical decolorization of C.I. Acid Orange 3, a dye similar to C.I. Acid Orange 63, showed effective degradation in the presence of sodium chloride. This study may provide insights into new methods for wastewater treatment (Mijin et al., 2017).

properties

IUPAC Name

disodium;5-[4-[[3-methyl-5-oxo-1-(4-sulfonatophenyl)-4H-pyrazol-4-yl]diazenyl]phenyl]-2-[[4-(4-methylphenyl)sulfonyloxyphenyl]diazenyl]benzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H28N6O10S3.2Na/c1-22-3-16-31(17-4-22)54(49,50)51-29-14-10-27(11-15-29)36-38-32-20-7-25(21-33(32)53(46,47)48)24-5-8-26(9-6-24)37-39-34-23(2)40-41(35(34)42)28-12-18-30(19-13-28)52(43,44)45;;/h3-21,34H,1-2H3,(H,43,44,45)(H,46,47,48);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHWICICYHQPKAD-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)N=NC3=C(C=C(C=C3)C4=CC=C(C=C4)N=NC5C(=NN(C5=O)C6=CC=C(C=C6)S(=O)(=O)[O-])C)S(=O)(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H26N6Na2O10S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90889649
Record name [1,1'-Biphenyl]-3-sulfonic acid, 4'-[2-[4,5-dihydro-3-methyl-5-oxo-1-(4-sulfophenyl)-1H-pyrazol-4-yl]diazenyl]-4-[2-[4-[[(4-methylphenyl)sulfonyl]oxy]phenyl]diazenyl]-, sodium salt (1:2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90889649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

832.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

C.I. Acid Orange 63

CAS RN

15792-50-4
Record name Acid Orange 63
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015792504
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [1,1'-Biphenyl]-3-sulfonic acid, 4'-[2-[4,5-dihydro-3-methyl-5-oxo-1-(4-sulfophenyl)-1H-pyrazol-4-yl]diazenyl]-4-[2-[4-[[(4-methylphenyl)sulfonyl]oxy]phenyl]diazenyl]-, sodium salt (1:2)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name [1,1'-Biphenyl]-3-sulfonic acid, 4'-[2-[4,5-dihydro-3-methyl-5-oxo-1-(4-sulfophenyl)-1H-pyrazol-4-yl]diazenyl]-4-[2-[4-[[(4-methylphenyl)sulfonyl]oxy]phenyl]diazenyl]-, sodium salt (1:2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90889649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Disodium 4-(4-((4-methylphenyl)sulphonyloxy)phenylazo)-4'-(5-hydroxy-3-methyl-1-(4-sulphonatophenyl)-1H-pyrazol-4-ylazo)-1,1'-biphenyl-3-sulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.253
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
H SAKAI, K OHSAWA, T TAKECHI… - Journal of Textile …, 2009 - jstage.jst.go.jp
… dyes (CI Acid Orange 7 and CI Acid Orange 63) while retaining their shape under various … Moreover, the CI Acid Orange 63 molecule penetrated more slowly than the CI Acid Orange …
Number of citations: 3 www.jstage.jst.go.jp
AK Ghorpade - 1989 - search.proquest.com
… As seen in the Figure 6, the complexity of the structure of these dyes increases from CI Acid Orange 51 to CI Acid Orange 63. The dye, CI Acid Orange 63 has one heterocyclic ring. The …
Number of citations: 2 search.proquest.com
DG Duff, CH Giles - Journal of Colloid and Interface Science, 1972 - Elsevier
… Alexander and Stacey (6) found that the acid dye Polar Yellow R (CI Acid Orange 63) showed quite different light-scattering behavior from three other dyes studied and suggested that …
Number of citations: 35 www.sciencedirect.com
RS Asquith, P Ingham - Journal of the Society of Dyers and …, 1973 - Wiley Online Library
… To assess the importance of the first of these possibilities, a dyeing was prepared in which the Lanasyn Yellow CLN component was replaced by Polar Yellow R (CI Acid Orange 63) in …
Number of citations: 12 onlinelibrary.wiley.com
DG Duff, CH Giles - Journal of the Society of Dyers and …, 1972 - Wiley Online Library
… Thus, it has been suggested (20) that CI Acid Orange 63 in aqueous solution may form colloidal micelles similar in structure to that proposed for soaps. …
Number of citations: 10 onlinelibrary.wiley.com
CT Helmes, CC Sigman, VA Fung… - … Science & Health …, 1984 - Taylor & Francis
A study of azo and nitro dyes as candidates for nomination to the NCI Chemical Selection Working Group (CSWG) for carcinogenesis bioassay is described. The preliminary candidate …
Number of citations: 77 www.tandfonline.com
HW Peters, JC Turner - Journal of the Society of Dyers and …, 1958 - Wiley Online Library
The nature of the variations in continuous‐filament nylon and their influence on dyeing behaviour are explained. By the use of a special fabric containing yarn differing in physical and …
Number of citations: 6 onlinelibrary.wiley.com
E Coates - Journal of the Society of Dyers and Colourists, 1969 - Wiley Online Library
… of visible spectra, nmr spectra, and the requirements of planarity of molecules for aggregation and theoretical treatment), although in some cases, eg Polar Yellow R (CI Acid Orange 63)…
Number of citations: 165 onlinelibrary.wiley.com
BM Reagan, JH Chiao-Cheng, NJ Streit - Journal of Food Protection, 1980 - Elsevier
Wool samples infested with the egg, larvae and adult stages of the webbing clothes moth were exposed in a Sharp Carousel microwave oven (2450 MHz) for ½ to 5 min to determine …
Number of citations: 15 www.sciencedirect.com
BR Craven - 1962 - unsworks.unsw.edu.au
… (CI Acid Orange 63) that addition of the nonionic surfactant Peregal 0 causes a decrease in the rate of diffusion of the dye molecules. He also showed that increasing the temperature …
Number of citations: 3 unsworks.unsw.edu.au

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